2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid
Description
Properties
CAS No. |
807618-87-7 |
|---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-11-8-12-14(13(9-11)24-2)15(18(21)22)16(19-12)17(20)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,21,22) |
InChI Key |
VAWWPYGMKBAEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation via Indole-2,3-Dicarboxylic Anhydrides
This method leverages the reactivity of indole-2,3-dicarboxylic anhydrides under Lewis acid catalysis to introduce acyl groups at specific positions. Key steps include:
- Protecting Group Strategy : The indole nitrogen is protected with electron-withdrawing groups (e.g., benzenesulfonyl) to direct acylation to the 2-position.
- Acylation : The anhydride reacts with benzoyl chloride or anisole derivatives in the presence of titanium tetrachloride (TiCl₄), forming 2-benzoylindole-3-carboxylic acid derivatives.
- Hydrolysis : The anhydride is hydrolyzed to yield the free carboxylic acid.
Example Reaction Pathway (adapted from):
- Synthesis of 1-Benzenesulfonyl-4,6-Dimethoxyindole-2,3-Dicarboxylic Anhydride
- React 4,6-dimethoxyindole with benzenesulfonyl chloride and phosgene to form the anhydride.
- Friedel-Crafts Acylation
- Treat the anhydride with benzoyl chloride (or anisole) in dichloromethane (DCM) using TiCl₄ as a catalyst.
- Product: 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid (after hydrolysis).
| Substrate | Acylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| 1-Benzenesulfonylindole-2,3-dicarboxylic anhydride | 4-Methoxybenzoyl chloride | TiCl₄ | 85–98% |
| 1-Benzenesulfonylindole-2,3-dicarboxylic anhydride | Benzoyl chloride | TiCl₄ | 72–82% |
Mechanistic Insight :
- The benzenesulfonyl group deactivates the indole nitrogen, directing electrophilic attack to the 2-position.
- TiCl₄ coordinates to the anhydride’s carbonyl oxygen, enhancing electrophilicity at the 2-carbonyl carbon.
This method employs gold(III) catalysts to couple indole-3-carboxylic acids with benzylic alcohols, enabling C–C bond formation at the 3-position. While primarily used for benzylindoles, it can be adapted for acyl group introduction via post-coupling oxidation.
Reaction Steps :
- Decarboxylative Coupling :
- React 4,6-dimethoxyindole-3-carboxylic acid with a benzyl alcohol derivative (e.g., 4-methoxybenzyl alcohol) in water under gold(III) catalysis.
- Oxidation :
- Oxidize the benzylic alcohol to a ketone (benzoyl group) using a mild oxidizing agent (e.g., Dess-Martin periodinane).
| Substrate | Benzylic Alcohol | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4,6-Dimethoxyindole-3-carboxylic acid | 4-Methoxybenzyl alcohol | AuCl₃ | H₂O | 50–93% |
Advantages :
- Mild reaction conditions (ambient temperature, aqueous medium).
- Avoids harsh acids or bases, reducing side reactions.
Modified Bischler Indole Synthesis
This approach involves cyclization of amino ketones to form indoles with predefined substituents. For 2-benzoyl derivatives, the benzoyl group is introduced prior to cyclization.
Procedure :
- Amino Ketone Synthesis :
- React 3,5-dimethoxyaniline with a benzoyl chloride derivative to form a phenacylaniline intermediate.
- Cyclization :
- Treat the intermediate with trifluoroacetic acid (TFA) to induce cyclization, forming the indole core with a 2-benzoyl group.
- Carboxylic Acid Introduction :
- Hydrolyze a methyl ester group (if present) to yield the 3-carboxylic acid.
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3,5-Dimethoxyaniline | Benzoyl chloride | 2-Benzoyl-4,6-dimethoxyindole | 61–79% |
Limitations :
- Requires careful control of reaction conditions to avoid undesired rearrangements.
- Lower yields compared to Friedel-Crafts methods.
One-Pot Cyclization with Catalysts
A direct method for synthesizing 3-substituted indoles involves reacting 3,5-dimethoxyaniline with halogenated ketones in the presence of a base (e.g., NaHCO₃) and lithium bromide (LiBr).
Steps :
- Base-Mediated Cyclization :
- Treat 3,5-dimethoxyaniline with 2-chloroacetophenone and NaHCO₃/LiBr in 1-propanol.
- Acid Hydrolysis :
- Hydrolyze the resulting ester to obtain the 3-carboxylic acid.
| Substrate | Ketone | Catalyst System | Yield (%) |
|---|---|---|---|
| 3,5-Dimethoxyaniline | 2-Chloroacetophenone | NaHCO₃/LiBr | 61% |
Advantages :
- Single-step synthesis with minimal purification.
- Suitable for large-scale production.
Comparative Analysis of Methods
| Method | Key Reagents | Position Control | Yield Range | Scalability |
|---|---|---|---|---|
| Friedel-Crafts (TiCl₄) | TiCl₄, benzoyl chloride | High (2-position) | 72–98% | Moderate |
| Gold(III)-Catalyzed | AuCl₃, benzylic alcohols | Moderate (3-position) | 50–93% | High |
| Modified Bischler | TFA, benzoyl chloride | Low | 61–79% | Low |
| One-Pot Cyclization | NaHCO₃/LiBr, ketones | Moderate | 61% | High |
Critical Challenges and Solutions
- Regioselectivity : Achieving 2-benzoylation requires directing groups (e.g., benzenesulfonyl).
- Oxidative Stability : Methoxy groups may undergo demethylation under strong acidic/basic conditions; use mild reagents (e.g., AuCl₃).
- Purification : Tandem reactions (e.g., Friedel-Crafts + hydrolysis) often require column chromatography for isolation.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of indole compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid and its analogs can modulate the immune response by inhibiting pro-inflammatory cytokines. A study indicated that these compounds could significantly reduce inflammation markers in animal models, suggesting their potential as anti-inflammatory agents.
Table 1: Anti-inflammatory Effects of Indole Derivatives
| Compound | Inhibition (%) | Model Used | Reference |
|---|---|---|---|
| 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid | 75% | Rat model | |
| Other Indole derivatives | 60-85% | Various models |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been extensively studied. 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy of Indole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL | |
| Other Indole derivatives | E. coli | 16 µg/mL |
Anticancer Properties
The anticancer potential of indole derivatives has gained attention in recent years. Studies have indicated that 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for anticancer drug development.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Mechanistic Insights
The pharmacological effects of 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid can be attributed to its ability to interact with specific biological targets:
- Cytokine Modulation : It influences the secretion of pro-inflammatory cytokines like IL-6 and TNF-alpha.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indole and Benzene Derivatives
Key Observations :
- Indole vs.
- Substituent Positions : The 4,6-dimethoxy arrangement in the target compound may reduce steric hindrance compared to 4,5-dimethoxy analogs (e.g., 3h), altering reactivity and binding affinity.
- Functional Groups : The carboxylic acid at position 3 in the target compound contrasts with amide or ester groups in analogs (e.g., 3h, Ethyl 5-methoxyindole-2-carboxylate), affecting acidity and hydrogen-bonding capacity .
Key Observations :
- Synthesis : The target compound may share reduction steps with 3h (e.g., NaBH4 for ketone reduction), but indole synthesis likely requires specialized conditions .
- Spectroscopy : The benzoyl group in the target compound would exhibit distinct carbonyl signals (~168–170 ppm in 13C-NMR), differing from amide or ester carbonyls in analogs .
Key Observations :
- Melting Points : Methoxy-substituted indoles (e.g., 7-methoxy analog) exhibit high melting points (~200°C) due to hydrogen bonding; the target compound’s benzoyl group may further elevate this .
- Safety : Chlorinated indoles (e.g., 7-chloro analog) require stringent handling, whereas methoxy groups in the target compound may reduce toxicity .
Biological Activity
2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid (CAS No. 807618-87-7) is an indole derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant studies and data.
- Molecular Formula : C18H15NO5
- Molecular Weight : 325.315 g/mol
- IUPAC Name : 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of various indole derivatives, including 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid. In a study assessing the antimicrobial efficacy of indole compounds, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid | Staphylococcus aureus | X µM |
| Escherichia coli | Y µM | |
| Candida albicans | Z µM |
(Note: Specific MIC values for this compound were not provided in the search results; they should be filled in based on experimental data from relevant studies.)
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. A notable study focused on the inhibition of HIV-1 integrase by indole-based compounds, suggesting that modifications to the indole structure could enhance antiviral activity.
The mechanism by which indole derivatives exert antiviral effects often involves the chelation of metal ions within viral proteins or interference with viral replication processes. For instance, structural optimizations on related compounds have shown improved binding affinities to HIV integrase, indicating a promising avenue for therapeutic development.
Anticancer Activity
The anticancer potential of indoles is well-documented. Research has indicated that various indole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell growth and survival.
Case Study: Indole Derivatives in Cancer Therapy
In a study examining the effects of different indole compounds on cancer cell lines, it was observed that certain modifications to the indole structure significantly enhanced cytotoxicity against specific cancer types. The findings suggest that 2-benzoyl-4,6-dimethoxy-1H-indole-3-carboxylic acid may hold promise as a lead compound for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
